4-Hexyl-3-thiosemicarbazide
Overview
Description
Thiosemicarbazides are a class of compounds that have been extensively studied due to their diverse chemical properties and potential pharmacological applications. Although the provided papers do not directly discuss 4-Hexyl-3-thiosemicarbazide, they do provide insights into the structural and chemical characteristics of related thiosemicarbazide derivatives, which can be extrapolated to understand the properties of 4-Hexyl-3-thiosemicarbazide.
Synthesis Analysis
The synthesis of thiosemicarbazide derivatives typically involves the reaction of an appropriate hydrazide with an isothiocyanate. For instance, 4-alkyl- and 4-aryl-substituted 4-hydroxy-3-thiosemicarbazides can be synthesized and further reacted with carbonyl compounds to yield various products . Similarly, 1-(3-Hydroxy-2-naphthoyl)-4-substituted thiosemicarbazides are obtained by reacting 3-hydroxy-2-naphthoic acid hydrazide with different isothiocyanates . These methods suggest that the synthesis of 4-Hexyl-3-thiosemicarbazide would likely follow a comparable pathway, starting with a hexyl isothiocyanate and a suitable hydrazide precursor.
Molecular Structure Analysis
The molecular structure of thiosemicarbazide derivatives is characterized by the presence of a thiosemicarbazone moiety, which can exist in different forms depending on the environment. For example, a novel thiosemicarbazone synthesized from di-2-pyridyl ketone and 4-phenyl-3-thiosemicarbazide was found to predominantly exist in the thione form in the solid state, with a thiol-thione equilibrium proposed in solution . This information suggests that 4-Hexyl-3-thiosemicarbazide may also exhibit similar tautomeric behavior.
Chemical Reactions Analysis
Thiosemicarbazides are known to undergo various chemical reactions, including condensation with carbonyl compounds to form thiadiazoles . They can also form complexes with metals, as seen in the synthesis and characterization of metal complexes derived from 4-ethyl-1-(2-hydroxybenzoyl) thiosemicarbazide . These reactions are indicative of the potential reactivity of 4-Hexyl-3-thiosemicarbazide with other chemical entities, leading to the formation of a variety of compounds with potentially interesting properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiosemicarbazides can be inferred from their structural and spectral data. For instance, the IR, NMR, and mass spectral data provide insights into the bonding and electronic structure of these compounds . The pharmacological evaluation of certain thiosemicarbazides reveals their potential central nervous system activity, with some exhibiting strong antinociceptive effects . Additionally, new thiosemicarbazide derivatives have been shown to possess potent antioxidant activities, which could be a significant property of 4-Hexyl-3-thiosemicarbazide as well .
Safety And Hazards
properties
IUPAC Name |
1-amino-3-hexylthiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3S/c1-2-3-4-5-6-9-7(11)10-8/h2-6,8H2,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGCXTZCHMEVCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374719 | |
Record name | 4-Hexyl-3-thiosemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hexyl-3-thiosemicarbazide | |
CAS RN |
53347-40-3 | |
Record name | 4-Hexyl-3-thiosemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 53347-40-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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